molecular formula C22H19Cl2NO4 B297413 methyl (4Z)-1-(3,5-dichlorophenyl)-4-(2-ethoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-1-(3,5-dichlorophenyl)-4-(2-ethoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B297413
M. Wt: 432.3 g/mol
InChI Key: TWCQMHDBJWQNAW-NVMNQCDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (4Z)-1-(3,5-dichlorophenyl)-4-(2-ethoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a chemical compound with potential applications in scientific research. It is a member of the pyrrole class of compounds and is known for its biological activity.

Mechanism of Action

The mechanism of action of methyl (methyl (4Z)-1-(3,5-dichlorophenyl)-4-(2-ethoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate)-1-(3,5-dichlorophenyl)-4-(2-ethoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and pathways involved in inflammation and cancer. It has also been shown to modulate the levels of reactive oxygen species, which play a role in aging and various diseases.
Biochemical and Physiological Effects:
Methyl (methyl (4Z)-1-(3,5-dichlorophenyl)-4-(2-ethoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate)-1-(3,5-dichlorophenyl)-4-(2-ethoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2, which is involved in inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to modulate the levels of reactive oxygen species, which play a role in aging and various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using methyl (methyl (4Z)-1-(3,5-dichlorophenyl)-4-(2-ethoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate)-1-(3,5-dichlorophenyl)-4-(2-ethoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate in lab experiments is its potential therapeutic applications in various diseases. Additionally, its synthesis method has been optimized to yield high purity and high yield of the compound. However, one limitation is that the mechanism of action of the compound is not fully understood, and further research is needed to fully elucidate its biological effects.

Future Directions

There are several future directions for research on methyl (methyl (4Z)-1-(3,5-dichlorophenyl)-4-(2-ethoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate)-1-(3,5-dichlorophenyl)-4-(2-ethoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. One direction is to further elucidate its mechanism of action and its biological effects. Another direction is to study its potential therapeutic applications in various diseases, such as neurodegenerative diseases and cancer. Additionally, further optimization of its synthesis method could lead to more efficient and cost-effective production of the compound.

Synthesis Methods

The synthesis of methyl (methyl (4Z)-1-(3,5-dichlorophenyl)-4-(2-ethoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate)-1-(3,5-dichlorophenyl)-4-(2-ethoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves the reaction of 3,5-dichlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with methylamine and benzyl bromide to yield the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

Methyl (methyl (4Z)-1-(3,5-dichlorophenyl)-4-(2-ethoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate)-1-(3,5-dichlorophenyl)-4-(2-ethoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

methyl (4Z)-1-(3,5-dichlorophenyl)-4-(2-ethoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Molecular Formula

C22H19Cl2NO4

Molecular Weight

432.3 g/mol

IUPAC Name

methyl (4Z)-1-(3,5-dichlorophenyl)-4-[(2-ethoxyphenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C22H19Cl2NO4/c1-4-29-19-8-6-5-7-14(19)9-18-20(22(27)28-3)13(2)25(21(18)26)17-11-15(23)10-16(24)12-17/h5-12H,4H2,1-3H3/b18-9-

InChI Key

TWCQMHDBJWQNAW-NVMNQCDNSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=C\2/C(=C(N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C)C(=O)OC

SMILES

CCOC1=CC=CC=C1C=C2C(=C(N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C)C(=O)OC

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=C(N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C)C(=O)OC

Origin of Product

United States

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